molecular formula C20H15NO3S B11970272 2-(Para-toluenesulfonamido)-9-fluorenone CAS No. 7507-52-0

2-(Para-toluenesulfonamido)-9-fluorenone

Cat. No.: B11970272
CAS No.: 7507-52-0
M. Wt: 349.4 g/mol
InChI Key: QDTDLVFOJQOBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Para-toluenesulfonamido)-9-fluorenone: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorenone core substituted with a para-toluenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Para-toluenesulfonamido)-9-fluorenone typically involves the reaction of 9-fluorenone with para-toluenesulfonamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-(Para-toluenesulfonamido)-9-fluorenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in anticancer therapies due to its ability to inhibit cell proliferation.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Para-toluenesulfonamido)-9-fluorenone exerts its effects involves the interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit the activity of enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The compound can also disrupt cellular signaling pathways, such as the Akt/mTOR pathway, which is crucial for cell growth and survival .

Comparison with Similar Compounds

    Para-toluenesulfonamide: A simpler sulfonamide derivative with similar chemical properties.

    9-Fluorenone: The parent compound without the sulfonamido group.

    Sulfonamides: A broad class of compounds with varying substituents on the sulfonamide group.

Uniqueness: 2-(Para-toluenesulfonamido)-9-fluorenone is unique due to the combination of the fluorenone core and the para-toluenesulfonamido group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

7507-52-0

Molecular Formula

C20H15NO3S

Molecular Weight

349.4 g/mol

IUPAC Name

4-methyl-N-(9-oxofluoren-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H15NO3S/c1-13-6-9-15(10-7-13)25(23,24)21-14-8-11-17-16-4-2-3-5-18(16)20(22)19(17)12-14/h2-12,21H,1H3

InChI Key

QDTDLVFOJQOBCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.